Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate
Description
Ethyl 3-hydroxy-3-(4-methyl-2-thiazolyl)propanoate is an ester derivative featuring a hydroxy group at the β-position and a 4-methyl-substituted thiazole ring. This compound combines the reactivity of an ester with the electronic and steric effects of the thiazole moiety, a heterocycle known for its role in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-10-6(2)5-14-9/h5,7,11H,3-4H2,1-2H3 |
InChI Key |
UCULRTLQWPZCTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NC(=CS1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiazolylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-3-(4-methyl-2-thiazolyl)propanoate.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The hydroxyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features differentiate it from other propanoate esters:
- Thiazole Ring: The 4-methylthiazole substituent distinguishes it from sulfur-containing analogs like ethyl 3-(methylthio)propanoate (a pineapple aroma compound).
Physical and Chemical Properties
*Estimated based on structural analogs.
Research Findings and Gaps
- Biological Activity : Thiazole derivatives (e.g., ) show promise in drug discovery, suggesting the hydroxy-thiazole motif could enhance bioactivity. However, pharmacological studies on the target compound are absent in the evidence .
- Synthetic Feasibility: The compound’s synthesis likely parallels methods for ethyl 3-oxopropanoate derivatives, but optimization for yield and purity remains unexplored .
Biological Activity
Ethyl 3-hydroxy-3-(4-methyl-2-thiazolyl)propanoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its significant role in various biological activities. The presence of the 4-methyl group enhances its pharmacological properties, making it a candidate for further investigation.
1. Antitumor Activity
Research indicates that compounds containing thiazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that ethyl derivatives with thiazole structures can inhibit cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the thiazole ring's electron-donating properties contribute significantly to its anticancer potential.
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | HT29 | 1.61 ± 1.92 | Induces apoptosis |
| Other Thiazole Derivatives | A-431 | 1.98 ± 1.22 | Inhibits Bcl-2 |
The interaction of these compounds with cellular proteins, such as Bcl-2, has been studied using molecular dynamics simulations, indicating hydrophobic interactions as a key factor in their activity .
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging ability against reactive oxygen species (ROS), which is crucial for mitigating oxidative stress-related diseases.
| Assay Type | EC50 (mg/mL) | Comparative Activity |
|---|---|---|
| DPPH Scavenging | 0.0138 ± 0.0029 | More active than Vitamin E (0.0304 ± 0.0024) |
| ABTS Scavenging | 0.0146 ± 0.0016 | Comparable to standard antioxidants |
These findings suggest that the compound's thiazole structure plays a vital role in enhancing its antioxidant capacity .
3. Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. This compound has shown promise in preclinical models, exhibiting significant protective effects against seizure-induced conditions.
Case Studies and Research Findings
A comprehensive study published in MDPI highlighted several thiazole derivatives' biological activities, emphasizing their potential as therapeutic agents against cancer and other diseases . Another research effort focused on the synthesis of new thiazolidine derivatives demonstrated enhanced antioxidant properties compared to traditional phenazone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
